4-(Cyanomethoxy)benzamide
Description
4-(Cyanomethoxy)benzamide is a benzamide derivative characterized by a cyanomethoxy (-OCH₂CN) substituent at the para position of the benzene ring. Benzamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents. The cyanomethoxy substituent may enhance metabolic stability compared to simpler alkoxy groups (e.g., methoxy or ethoxy) due to the cyano group’s resistance to oxidative degradation .
Properties
IUPAC Name |
4-(cyanomethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCRJYCXLFTXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyanomethoxy)benzamide typically involves the reaction of 4-hydroxybenzamide with cyanomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyanomethoxy group .
Industrial Production Methods
In an industrial setting, the production of 4-(Cyanomethoxy)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Cyanomethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyanomethoxy group can participate in nucleophilic substitution reactions, where the cyanide ion can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield 4-hydroxybenzamide and cyanide ion.
Oxidation and Reduction: The benzamide group can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Various substituted benzamides.
Hydrolysis: 4-hydroxybenzamide and cyanide ion.
Oxidation and Reduction: Different oxidized or reduced derivatives of benzamide.
Scientific Research Applications
4-(Cyanomethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Materials Science: The compound is explored for its use in the development of liquid crystals and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-(Cyanomethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanomethoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activities. The benzamide moiety can interact with various proteins, affecting their functions and pathways .
Comparison with Similar Compounds
Research Findings and Trends
- Reaction Efficiency : Ultrasonic methods outperform conventional techniques, reducing synthesis time by 75% and increasing yields by 15–20% .
- Bioactivity Correlations : Electron-withdrawing groups (e.g., -CN, -SO₂NH₂) enhance antifungal and anticancer potency, while alkoxy groups improve pharmacokinetic properties .
- Structural Insights : IR and NMR data indicate that substituents at the para position significantly alter electron density on the benzamide core, affecting hydrogen-bonding capacity and crystal packing .
Limitations and Contradictions
- Data Gaps: Direct experimental data for 4-(Cyanomethoxy)benzamide are sparse; most insights derive from structural analogs .
- Context-Dependent Effects : While -CN groups generally enhance bioactivity, excessive polarity can reduce cell permeability, as seen in some sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
